N'-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)oxamide
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Overview
Description
N’-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)oxamide is a synthetic organic compound that features a benzodioxole ring and a pyridine moiety linked through an oxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)oxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with pyridin-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzodioxole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)oxamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and pyridine rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)oxamide
- N’-(1,3-benzodioxol-5-yl)-N-(pyridin-4-ylmethyl)oxamide
Uniqueness
N’-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)oxamide is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. The combination of the benzodioxole and pyridine moieties also provides a unique electronic and steric environment, potentially leading to distinct properties and applications.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-14(17-8-11-3-1-2-6-16-11)15(20)18-10-4-5-12-13(7-10)22-9-21-12/h1-7H,8-9H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEZOQVCIUVPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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